molecular formula C22H15ClN4O4S2 B2792590 N-(3-chlorophenyl)-12-(3,4-dihydroxyphenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide CAS No. 866842-56-0

N-(3-chlorophenyl)-12-(3,4-dihydroxyphenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide

Cat. No.: B2792590
CAS No.: 866842-56-0
M. Wt: 498.96
InChI Key: OCEAMOLTQQSAHN-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(3,4-dihydroxyphenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine core, substituted with chlorophenyl, dihydroxyphenyl, and carboxamide groups.

Preparation Methods

The synthesis of N-(3-chlorophenyl)-2-(3,4-dihydroxyphenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide involves multiple steps, including the formation of the thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine core and subsequent substitution reactions to introduce the chlorophenyl, dihydroxyphenyl, and carboxamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

N-(3-chlorophenyl)-2-(3,4-dihydroxyphenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the oxo moiety can be reduced to form hydroxyl derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-chlorophenyl)-2-(3,4-dihydroxyphenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(3,4-dihydroxyphenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

N-(3-chlorophenyl)-2-(3,4-dihydroxyphenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide can be compared to other similar compounds, such as:

Properties

IUPAC Name

N-(3-chlorophenyl)-12-(3,4-dihydroxyphenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O4S2/c1-10-17-20(33-18(10)19(30)24-13-4-2-3-12(23)8-13)25-22-27(21(17)31)26-14(9-32-22)11-5-6-15(28)16(29)7-11/h2-8,28-29H,9H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEAMOLTQQSAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N3C(=N2)SCC(=N3)C4=CC(=C(C=C4)O)O)C(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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